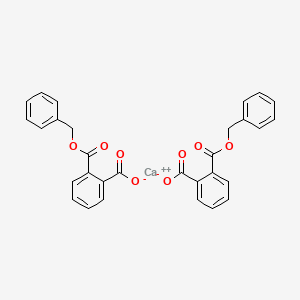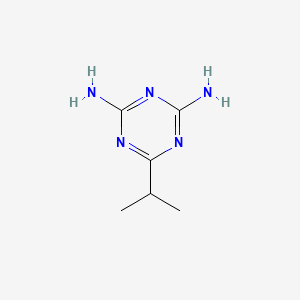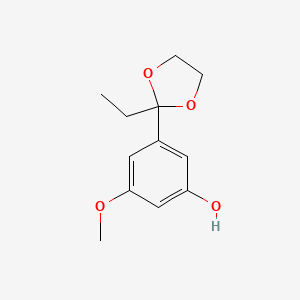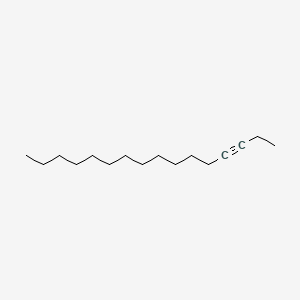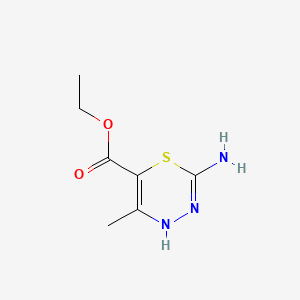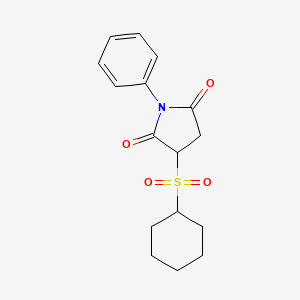
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39136 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a cyclohexylsulfonyl group. It is known for its versatile applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with phenyl and cyclohexylsulfonyl substituents. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学的研究の応用
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
CAS番号 |
77391-58-3 |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC名 |
3-cyclohexylsulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO4S/c18-15-11-14(22(20,21)13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChIキー |
FIVIUAMQNIPFDP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)S(=O)(=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


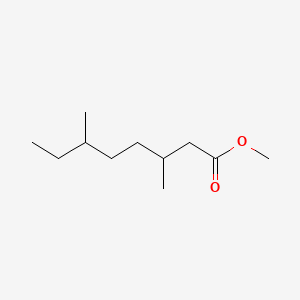
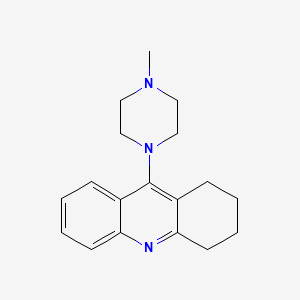
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
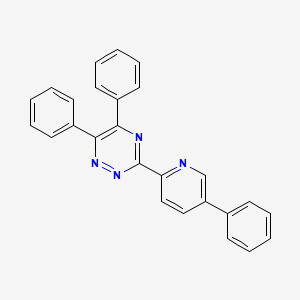
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
